UE2343

Alzheimer's disease Neuropharmacology PK/PD modeling

UE2343 (Xanamem, Emestedastat) is the only 11β-HSD1 inhibitor with publicly available human cerebrospinal fluid pharmacokinetic data—demonstrating a CSF/free plasma ratio of 33% and CSF Cmax exceeding IC50 by 9-fold. This quantitative brain target engagement benchmark is absent from all generic tool compounds. With >400-fold selectivity over 11β-HSD2 (IC50 >10 µM), a clean CYP panel (1A2, 2D6, 2C9, 3A4), and minimal hERG liability, UE2343 eliminates the off-target confounds that plague metabolic and cardiovascular endpoints. Its defined human half-life (10–14 h) and dose-proportional exposure enable rational PK/PD modeling and allometric scaling, directly reducing translational risk for programs bridging preclinical efficacy to clinical development. For Alzheimer's, cognitive impairment, and neuropsychiatric models where brain cortisol modulation is the hypothesized mechanism, UE2343 is the evidence-based procurement choice.

Molecular Formula C19H19N5O2S
Molecular Weight 381.5 g/mol
CAS No. 1346013-80-6
Cat. No. B10830890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUE2343
CAS1346013-80-6
Molecular FormulaC19H19N5O2S
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)C3=CSC(=C3)C4=CNN=C4)(C5=NC=CC=N5)O
InChIInChI=1S/C19H19N5O2S/c25-17(12-6-16(27-11-12)13-9-22-23-10-13)24-14-2-3-15(24)8-19(26,7-14)18-20-4-1-5-21-18/h1,4-6,9-11,14-15,26H,2-3,7-8H2,(H,22,23)/t14-,15+,19?
InChIKeyMMZFGTAMARVHAF-RTHVDDQRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UE2343 (CAS 1346013-80-6) Procurement Guide: A Clinically Validated, Brain-Penetrant 11β-HSD1 Inhibitor


UE2343 (also designated UE-2343, Xanamem, or Emestedastat) is a small-molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the intracellular enzyme responsible for regenerating active cortisol from inert cortisone [1]. Identified through medicinal chemistry optimization of an amido-thiophene series, UE2343 was selected for clinical development based on its potent, orally bioavailable, and brain-penetrant profile [2]. Unlike many research-grade 11β-HSD1 inhibitors, UE2343 has been advanced through multiple Phase 1 and Phase 2 clinical trials, generating a robust, publicly available dataset of human safety, pharmacokinetic (PK), and pharmacodynamic (PD) parameters that serve as a benchmark for in vivo target engagement studies [3].

Why Generic Substitution Fails: The Critical Differentiators of UE2343 in 11β-HSD1 Research


Generic substitution among 11β-HSD1 inhibitors is not scientifically defensible due to profound inter-compound variability in brain penetration, isozyme selectivity, and clinical safety profiles. Many potent in vitro inhibitors fail to achieve meaningful central nervous system (CNS) exposure due to efflux transporter susceptibility or poor passive permeability, while others lack sufficient selectivity against the type 2 isozyme (11β-HSD2), inhibition of which can lead to undesirable mineralocorticoid receptor activation and electrolyte disturbances [1]. UE2343 is distinguished by its validated human cerebrospinal fluid (CSF) pharmacokinetics, demonstrating that its free plasma fraction partitions efficiently across the blood-brain barrier to achieve brain concentrations predicted to fully inhibit the target enzyme [2]. Furthermore, its selectivity profile against 11β-HSD2 and key cytochrome P450 isoforms has been explicitly characterized, mitigating the risk of off-target pharmacology that could confound experimental interpretation [3].

UE2343 Quantitative Evidence Guide: Head-to-Head Comparisons and Class-Level Differentiation


Brain Penetration Benchmark: Human CSF Exposure Data Differentiates UE2343 from Non-Penetrant 11β-HSD1 Analogs

UE2343 achieves a peak concentration in human cerebrospinal fluid (CSF) that is ninefold higher than its in vitro IC50 for 11β-HSD1 inhibition [1]. This directly contrasts with many 11β-HSD1 inhibitors that, despite high in vitro potency, exhibit negligible brain exposure due to P-glycoprotein (P-gp) efflux or poor passive permeability [2]. The CSF-to-free plasma ratio of 33% quantifies its ability to cross the blood-brain barrier and engage the central target at therapeutically relevant concentrations [1].

Alzheimer's disease Neuropharmacology PK/PD modeling

Human Oral Pharmacokinetics: Defined Half-Life and Dose Proportionality of UE2343 Enables Precise Dosing Regimens

UE2343 exhibits a terminal elimination half-life (t½) of 10 to 14 hours in humans following multiple oral doses, with plasma exposure increasing approximately dose-proportionally [1]. This PK profile is established from single and multiple ascending dose studies in healthy volunteers and is supported by detailed Cmax and AUC data across a 10 mg to 30 mg dose range [2]. In contrast, many preclinical 11β-HSD1 tool compounds lack published human PK data, introducing significant uncertainty regarding their in vivo exposure duration and optimal dosing frequency when translating from rodent models to higher species or clinical studies [3].

Pharmacokinetics Clinical pharmacology In vivo studies

Isozyme Selectivity Profile: UE2343 Spares 11β-HSD2, Avoiding Mineralocorticoid-Related Off-Target Effects

UE2343 displays high selectivity for 11β-HSD1 over the type 2 isozyme (11β-HSD2), with no detectable inhibitory activity against 11β-HSD2 in cell-free assays (IC50 > 10 µM) [1]. This is a critical differentiator from non-selective or weakly selective 11β-HSD1 inhibitors, which can inadvertently inhibit renal 11β-HSD2, thereby disrupting the inactivation of cortisol to cortisone in mineralocorticoid target tissues and potentially causing sodium retention, hypokalemia, and hypertension [2]. The >400-fold selectivity window of UE2343 (IC50 24 nM for 11β-HSD1 vs. >10,000 nM for 11β-HSD2) ensures that target modulation in the brain and liver does not compromise renal glucocorticoid metabolism .

Enzymology Selectivity profiling Safety pharmacology

Off-Target Safety Pharmacology: Minimal CYP450 and hERG Inhibition Reduces Polypharmacy and Cardiac Liability Risks

UE2343 demonstrates little to no inhibitory activity against a panel of major cytochrome P450 (CYP) isoforms (1A2, 2D6, 2C9, 3A4) and the hERG potassium channel at pharmacologically relevant concentrations [1]. This clean ancillary pharmacology profile distinguishes UE2343 from earlier 11β-HSD1 inhibitors that carried significant CYP inhibition or hERG blockade liabilities, which can complicate in vivo studies by introducing drug-drug interaction variables or cardiovascular safety signals [2]. Specifically, UE2343 exhibits an IC50 of 1,700 nM against CYP2C19, indicating minimal interaction potential at therapeutic plasma concentrations [3].

Drug-drug interactions Safety pharmacology Toxicology

UE2343: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


CNS Target Engagement Studies Requiring Validated Brain Penetration

Investigators designing in vivo studies to assess the central pharmacodynamic effects of 11β-HSD1 inhibition should prioritize UE2343. Its human CSF concentration data (CSF/free plasma ratio of 33%; CSF Cmax > IC50 by 9-fold) provides a quantitative benchmark for target engagement that is absent for most research-grade 11β-HSD1 inhibitors [1]. This is particularly critical for Alzheimer's disease, cognitive impairment, and stress-related neuropsychiatric models where modulation of brain cortisol levels is the hypothesized mechanism of action. Use of non-penetrant analogs risks false-negative results due to insufficient target coverage at the site of action.

Preclinical Studies Requiring Translation to Human Dosing Regimens

For research programs aiming to bridge preclinical findings to clinical development, UE2343 offers a defined human PK profile (t½ = 10-14 hours; dose-proportional exposure) that enables rational allometric scaling and PK/PD modeling [2]. This stands in contrast to the majority of 11β-HSD1 tool compounds, which lack any human PK data, forcing investigators to rely on uncertain interspecies extrapolations. Procurement of UE2343 for late-stage preclinical efficacy or toxicology studies thus reduces translational risk and supports more accurate prediction of human efficacious dose ranges.

Long-Term In Vivo Studies Where Isozyme Selectivity is Paramount

Chronic administration studies in rodent models of metabolic syndrome, cognitive decline, or aging require a 11β-HSD1 inhibitor with proven selectivity against 11β-HSD2. UE2343's >400-fold selectivity window (11β-HSD1 IC50 = 24 nM; 11β-HSD2 IC50 > 10 µM) ensures that observed phenotypic changes can be confidently attributed to 11β-HSD1 inhibition rather than off-target mineralocorticoid receptor activation . This is particularly important for studies incorporating cardiovascular or renal endpoints, where 11β-HSD2 inhibition would introduce confounding effects on electrolyte balance and blood pressure.

Combination Studies or Polypharmacy Models Requiring Low Drug-Drug Interaction Liability

UE2343's clean profile against major CYP isoforms (1A2, 2D6, 2C9, 3A4) and the hERG channel makes it a suitable candidate for experiments involving co-administration with other test articles or standard-of-care medications [3]. Investigators studying combination therapies—for instance, co-dosing UE2343 with amyloid-targeting agents, anti-inflammatory compounds, or metabolic modulators—can proceed with reduced concern that pharmacokinetic interactions will confound the interpretation of efficacy or toxicity outcomes. Similarly, its minimal hERG inhibition reduces the risk of QT prolongation artifacts in cardiovascular safety assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for UE2343

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.